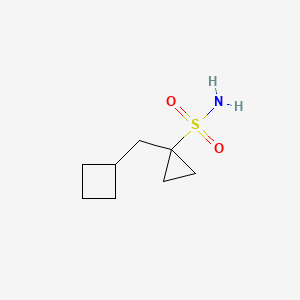
1-(Cyclobutylmethyl)cyclopropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethyl)cyclopropane-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a cyclobutylmethyl group attached to a cyclopropane ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)cyclopropane-1-sulfonamide typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method is the reaction of cyclobutylmethyl bromide with cyclopropanesulfonamide under specific conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfonic acids, while reduction can produce cyclopropane derivatives.
Scientific Research Applications
1-(Cyclobutylmethyl)cyclopropane-1-sulfonamide has found applications in various scientific fields:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(Cyclobutylmethyl)cyclopropane-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, influencing biological processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Cyclobutylmethyl)cyclopropane-1-sulfonamide can be compared to other similar compounds, such as cyclopropane derivatives and sulfonamide-based drugs. Its uniqueness lies in its specific structural features and potential applications. Some similar compounds include:
Cyclopropane-1-sulfonic acid
Cyclobutylmethylamine
Other sulfonamide derivatives
These compounds share similarities in their core structures but differ in their functional groups and applications.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C8H15NO2S/c9-12(10,11)8(4-5-8)6-7-2-1-3-7/h7H,1-6H2,(H2,9,10,11) |
InChI Key |
SJWPPZZOWWXXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2(CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















